molecular formula C10H10ClNO3S2 B1661340 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride CAS No. 898808-65-6

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride

Cat. No.: B1661340
CAS No.: 898808-65-6
M. Wt: 291.8
InChI Key: KOQPZJTYPVPIHW-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride is a research compound with the molecular formula C10H10ClNO3S2 and a molecular weight of 291.8. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride typically involves reactions between sulfonyl chlorides and aminobenzenethiols. The structure of the resulting compounds is confirmed through spectroscopic analyses such as IR, NMR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves the use of chlorosulfonic acid to produce corresponding sulfonyl chlorides, which can then react with various nucleophiles to form sulfonic acids, esters, and amides.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Reacts with water, alcohols, and amines to produce sulfonic acids, esters, and amides.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, water, alcohols, and amines. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, esters, and amides, which are essential for developing new synthetic methodologies and novel compounds.

Scientific Research Applications

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride has several scientific research applications:

    Chemistry: Used in the synthesis and characterization of novel 1,5-benzothiazepine derivatives.

    Biology: Molecular docking studies help understand its interaction with biological targets, aiding drug discovery and development.

    Medicine: Evaluated for pharmacological properties such as calcium channel blocking activity.

Mechanism of Action

The mechanism of action for 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride involves its interaction with biological targets through molecular docking studies. These studies provide insights into the binding affinities and modes of interaction, guiding the design of more potent and selective therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,3,4,5-tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride
  • 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

Uniqueness

What sets 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride apart is its specific molecular structure, which allows for unique interactions in molecular docking studies and its potential pharmacological properties.

Properties

IUPAC Name

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S2/c1-6-4-10(13)12-8-5-7(17(11,14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPZJTYPVPIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146755
Record name 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898808-65-6
Record name 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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